molecular formula C11H14ClN3O3 B1422390 1-(4-Nitrobenzoyl)piperazine hydrochloride CAS No. 202819-51-0

1-(4-Nitrobenzoyl)piperazine hydrochloride

Cat. No.: B1422390
CAS No.: 202819-51-0
M. Wt: 271.7 g/mol
InChI Key: OGDUQVWZTNSTAC-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)piperazine hydrochloride is a high-purity chemical reagent featuring a piperazine scaffold acylated with a 4-nitrobenzoyl group, presented as its hydrochloride salt to enhance solubility and stability. This compound serves as a fundamental building block in pharmaceutical research and chemical biology, particularly for constructing more complex molecules with potential pharmacological activities. The N-acylated piperazine core is a privileged structure in drug discovery, contributing desirable properties such as structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors, which often lead to improved water solubility and oral bioavailability in drug candidates. The primary research application of this compound is as a versatile synthetic intermediate. The electron-withdrawing nitro group on the benzoyl ring is a key feature that can be readily reduced to an amino group, serving as a precursor for further chemical modifications and enabling the exploration of structure-activity relationships (SAR). Piperazine derivatives are investigated for a wide array of therapeutic areas, including as inhibitors of enzymes like stearoyl-CoA desaturase. Researchers utilize this compound and its derivatives in the synthesis of novel chemical entities for screening against various biological targets, including in the development of potential anticancer agents. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDUQVWZTNSTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Piperazine : A symmetrical diamine used as the nucleophile.
  • 4-Nitrobenzoyl chloride : The acyl chloride derivative of 4-nitrobenzoic acid, serving as the acylating agent.
  • Solvents : Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.
  • Base : Triethylamine or other organic bases to neutralize the hydrochloric acid generated during acylation.

Reaction Conditions

The reaction is generally conducted under controlled temperature (0–25 °C) to avoid side reactions and ensure selectivity. The acyl chloride is added dropwise to a stirred solution of piperazine and base in the solvent.

Mechanism

The nucleophilic amine group of piperazine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming the amide linkage with the release of hydrochloric acid, which is scavenged by the base.

Research Findings

Mamat et al. (2016) reported the synthesis of 1-(4-nitrobenzoyl)piperazine (compound 3a) by reacting piperazine with functionalized benzoyl chlorides, including 4-nitrobenzoyl chloride, using low-cost starting materials. The product was characterized by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. The study also observed conformational isomerism due to partial amide double bond character and piperazine ring conformations, which were analyzed by NMR coalescence points and activation energy calculations. Single crystals of 1-(4-nitrobenzoyl)piperazine were obtained and characterized by X-ray crystallography, confirming the monoclinic crystal system with space group C2/c.

Conversion to Hydrochloride Salt

The free base 1-(4-nitrobenzoyl)piperazine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol. This step enhances the compound's stability, crystallinity, and solubility properties.

Alternative Synthetic Approaches and Related Methods

While direct acylation of piperazine with 4-nitrobenzoyl chloride is the primary method, related synthetic routes involving the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid via acyl chlorination have been extensively studied.

  • Acyl Chlorination : The preparation of 4-nitrobenzoyl chloride can be efficiently performed by reacting 4-nitrobenzoic acid with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in tetrahydrofuran solvent. This method yields high-purity acyl chloride suitable for subsequent amide formation.

  • Condensation Reaction : The acyl chloride is then condensed with piperazine under controlled pH and temperature conditions to form the amide.

  • Reduction and Functionalization : In some related syntheses, nitro groups are reduced or further modified, but for 1-(4-nitrobenzoyl)piperazine hydrochloride, the nitro group remains intact.

Data Table: Comparative Preparation Parameters

Parameter Method 1: Direct Acylation with 4-Nitrobenzoyl Chloride Method 2: Acyl Chloride Preparation + Acylation Notes
Starting materials Piperazine, 4-nitrobenzoyl chloride 4-nitrobenzoic acid, oxalyl chloride, piperazine Method 2 involves two-step synthesis
Solvent Dichloromethane, THF, or ethyl acetate THF/DMF mixture for acyl chloride; solvent for acylation varies Mixed solvents improve yield
Temperature 0–25 °C 55 °C for acyl chloride formation; 0–25 °C for acylation Controlled temperature essential
Base Triethylamine or similar Triethylamine or similar Neutralizes HCl formed
Reaction time 1–4 hours 1–2 hours acyl chloride formation; 1–4 hours acylation Reaction time depends on scale
Product isolation Filtration, washing, crystallization Similar Purification by crystallization
Characterization techniques NMR, MS, elemental analysis, X-ray crystallography Same Confirms structure and purity

Summary of Key Research Findings

  • The direct acylation of piperazine with 4-nitrobenzoyl chloride is the most straightforward and widely used method for synthesizing 1-(4-nitrobenzoyl)piperazine.
  • Preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid using oxalyl chloride in THF/DMF solvent system is efficient and yields high-purity acyl chloride suitable for amide bond formation.
  • Structural studies reveal conformational isomerism in the nitro-substituted piperazine derivatives, impacting their physicochemical properties.
  • Conversion to hydrochloride salt improves the compound's stability and handling.
  • Analytical data including NMR, mass spectrometry, elemental analysis, and X-ray crystallography confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

1-(4-Nitrobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • GABA Receptor Interaction : As a piperazine derivative, it may act as a GABA receptor agonist, influencing neuronal hyperpolarization and muscle relaxation .
  • Cancer Therapeutics : A study demonstrated that derivatives of 1-(4-nitrobenzoyl)piperazine exhibited cytotoxic effects on various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The compounds showed significant growth inhibition, indicating potential as anticancer agents .

Biochemical Research

  • Cellular Effects : The compound influences gene expression related to neurotransmission and metabolic pathways. It has been observed to affect cell cycle regulation, potentially arresting cancer cells at the G2/M phase .
  • Transport and Distribution : Understanding the transport mechanisms of this compound within biological systems can provide insights into its pharmacokinetics and therapeutic efficacy.

Material Science

  • Polymer Development : 1-(4-Nitrobenzoyl)piperazine is utilized as a building block in synthesizing polymers and coatings with specific properties, enhancing material performance in various industrial applications .

Case Study 1: Cancer Cell Cytotoxicity

A series of piperazine derivatives were synthesized to evaluate their cytotoxic effects on human cancer cell lines. The study revealed that compounds derived from 1-(4-nitrobenzoyl)piperazine displayed significant inhibitory activity against multiple cancer types. For instance, compound 5a , derived from the synthesis involving 4-chlorobenzhydryl chloride and piperazine, was particularly effective against liver cancer cells, demonstrating a promising avenue for anticancer drug development .

CompoundCancer Cell LineInhibition Percentage
5aHUH775%
5aMCF768%
5aHCT-11670%

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 1-(4-nitrobenzoyl)piperazine with AChE demonstrated that this compound effectively inhibits enzyme activity, leading to elevated acetylcholine levels. This mechanism is essential for potential therapeutic applications in treating conditions characterized by cholinergic dysfunction .

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of 1-(4-nitrobenzoyl)piperazine hydrochloride with structurally analogous compounds:

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in 1-(4-nitrobenzoyl)piperazine enhances cytotoxicity, likely due to increased electrophilicity, whereas methoxy or chloro substituents modulate receptor specificity (e.g., serotonin receptors) .
  • Synthetic routes : Montmorillonite K10 catalysis is common for chloro-substituted derivatives , while alkylation or acylation is used for propyl or benzoyl groups .
Pharmacological Activity Comparison
Compound Name Biological Activity Mechanism/Target Potency/IC₅₀
1-(4-Nitrobenzoyl)piperazine hydrochloride Cytotoxic against multiple cancer cell lines Unknown; potential DNA intercalation Moderate activity (specific values not reported)
1-(3-Chlorophenyl)piperazine hydrochloride Suppresses locomotor activity in rats 5-HT1B/1C receptor agonism ED₅₀: ~5 mg/kg
1-(4-Chlorophenyl)-1-propylpiperazine Antibacterial against S. aureus and P. aeruginosa Membrane disruption or enzyme inhibition Zone of inhibition: 18–22 mm
1-(2-Methoxyphenyl)piperazine hydrochloride Increases sympathetic nerve discharge (SND) 5-HT2 receptor activation EC₅₀: ~10⁻⁶ M
1-(3,4-Dichlorophenyl)piperazine hydrochloride Inhibits sigma receptor-mediated dopamine release Sigma-1 receptor antagonism IC₅₀: ~100 nM

Key Observations :

  • Cytotoxicity : The nitrobenzoyl derivative’s activity is distinct from chloro- or methoxy-substituted analogs, which primarily target neurological pathways .
  • Receptor specificity: Chlorophenyl derivatives (e.g., 3-chloro or 3,4-dichloro) show affinity for serotonin or sigma receptors, while the nitrobenzoyl group may prioritize non-receptor-mediated cytotoxicity .
Physicochemical Property Comparison
Compound Name Solubility Melting Point (°C) LogP (Predicted) Stability
1-(4-Nitrobenzoyl)piperazine hydrochloride Low in water 210–215 (decomp.) ~2.8 Stable under anhydrous conditions
1-(3-Chlorophenyl)piperazine hydrochloride Moderate in ethanol 185–190 ~2.5 Hygroscopic
1-(4-Chlorophenyl)-1-propylpiperazine Soluble in DMSO 160–165 ~3.2 Light-sensitive
1-(2-Methoxyphenyl)piperazine hydrochloride High in methanol 175–180 ~1.9 Stable at RT

Key Observations :

  • Solubility : Nitrobenzoyl and chlorophenyl derivatives exhibit lower aqueous solubility due to hydrophobic substituents, limiting bioavailability without formulation aids.
  • Stability : Nitro-containing compounds are generally stable but may degrade under reducing conditions due to nitro group reactivity .

Biological Activity

1-(4-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClN₃O₃ and a molecular weight of 271.7 g/mol. It is a derivative of piperazine, which has been extensively studied for its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1-(4-Nitrobenzoyl)piperazine hydrochloride acts primarily as a GABA receptor agonist , similar to other piperazine derivatives. The compound binds selectively to muscle membrane GABA receptors, resulting in the hyperpolarization of nerve endings. This hyperpolarization can lead to flaccid paralysis in certain organisms, making it potentially useful in parasitic infections.

The compound exhibits various biochemical properties, including:

  • Reactivity : It undergoes nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
  • Stability : Similar compounds have shown long-term stability and significant inhibitory activity against cell growth over time.

Biological Activity

Research has demonstrated that 1-(4-Nitrobenzoyl)piperazine hydrochloride possesses notable biological activities, including:

  • Antiparasitic Activity : Studies indicate that this compound may have efficacy against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it performs better than some existing treatments at equivalent concentrations .
  • Anticancer Potential : Preliminary studies suggest that derivatives of piperazine, including 1-(4-Nitrobenzoyl)piperazine hydrochloride, exhibit cytotoxic effects on various cancer cell lines. For instance, analogs have demonstrated IC₅₀ values in the micromolar range against cell lines such as MCF-7 and HeLa .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 1-(4-Nitrobenzoyl)piperazine hydrochloride:

  • In Vitro Efficacy Against Trypanosoma cruzi :
    • A study assessed the efficacy of 1-(4-Nitrobenzoyl)piperazine hydrochloride in a mouse model of Chagas disease. The compound showed a reduction in parasite burden compared to control groups, although levels were not reduced below detection thresholds .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research evaluated the cytotoxicity of various piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine hydrochloride, against multiple cancer cell lines. The results indicated significant activity with varying IC₅₀ values depending on the specific cell line tested (see Table 1) .

Table: Cytotoxic Activity of 1-(4-Nitrobenzoyl)piperazine Hydrochloride

Cell LineIC₅₀ (µM)Reference
MCF-70.65
HeLa2.41
HCT-11613.6
PC-348.37

Q & A

Q. Basic Characterization :

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the nitrobenzoyl group (δ ~8.2 ppm for aromatic protons) and piperazine backbone (δ ~3.5 ppm for N–CH₂) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 280.1 (M+H⁺ for C₁₁H₁₂N₃O₃⁺) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms hydrogen bonding with the hydrochloride counterion .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under varying humidity .

What factors influence the stability of 1-(4-Nitrobenzoyl)piperazine hydrochloride, and how should it be stored for long-term use?

Q. Basic Stability Considerations :

  • Light Sensitivity : The nitro group is photoreactive; store in amber glass under inert gas (Ar/N₂) .
  • Moisture : Hydrolysis of the amide bond occurs in humid conditions. Use desiccants (silica gel) in sealed containers .

Q. Advanced Degradation Analysis :

  • pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9. LC-MS identifies degradation products (e.g., nitrobenzoic acid) .
  • Excipient Compatibility : Pre-formulation studies with common excipients (e.g., lactose) assess compatibility for drug delivery applications .

What biological activities have been reported for 1-(4-Nitrobenzoyl)piperazine derivatives, and how can researchers resolve contradictions in efficacy data?

Q. Basic Activity Profile :

  • Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) via membrane disruption .
  • Antifungal : Inhibits C. albicans by targeting ergosterol biosynthesis .

Q. Advanced Mechanistic Studies :

  • SAR Analysis : Modify the nitro group position or piperazine substitution to enhance selectivity. For example, 3-nitro analogs show improved solubility but reduced potency .
  • Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Use standardized protocols (CLSI guidelines) and validate with orthogonal assays (e.g., isothermal titration calorimetry) .

What analytical methods are recommended for quantifying 1-(4-Nitrobenzoyl)piperazine hydrochloride in complex matrices?

Q. Basic Quantification :

  • HPLC-UV : C18 column, mobile phase = MeCN:H₂O (70:30) + 0.1% TFA; λ = 254 nm (nitro group absorption) .

Q. Advanced Techniques :

  • LC-MS/MS : MRM mode monitors transitions m/z 280 → 121 (nitrobenzoyl fragment) for high sensitivity in biological samples (LOD = 0.1 ng/mL) .
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Q. Basic In Vitro Models :

  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance (t₁/₂ >30 min preferred) .

Q. Advanced In Vivo Studies :

  • Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents. Track excretion routes (urine vs. feces) .
  • Tissue Distribution : MALDI imaging maps compound localization in organs, revealing off-target accumulation .

What strategies mitigate toxicity risks during preclinical development?

Q. Basic Tox Screening :

  • Ames Test : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains .
  • hERG Assay : Patch-clamp electrophysiology assesses cardiac liability (IC₅₀ >10 µM preferred) .

Q. Advanced Mitigation :

  • Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to reduce systemic toxicity .
  • Nanoparticle Encapsulation : PEGylated liposomes improve tumor targeting and reduce renal clearance .

How can computational methods aid in optimizing 1-(4-Nitrobenzoyl)piperazine derivatives?

Q. Basic Docking Studies :

  • Molecular Docking (AutoDock Vina) : Predict binding to target proteins (e.g., bacterial dihydrofolate reductase) .

Q. Advanced Workflows :

  • MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to identify stable binding poses .
  • QSAR Modeling : Train models on nitroaromatic datasets to predict logP and IC₅₀ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.